Prasugrel is a thienopyridine derivative and a prodrug that plays a crucial role in the inhibition of platelet activation and aggregation. It is primarily utilized in the management of acute coronary syndromes, particularly for patients undergoing percutaneous coronary intervention. Upon administration, prasugrel is metabolized in the liver to its active metabolite, R-138727, which irreversibly binds to the P2Y12 receptor on platelets, thereby preventing adenosine diphosphate-mediated platelet activation. This mechanism distinguishes prasugrel from other antiplatelet agents like clopidogrel and ticlopidine .
Prasugrel was developed by Daiichi Sankyo Company and is marketed in collaboration with Eli Lilly and Company. It received approval from the United States Food and Drug Administration in 2009. As a small molecule drug, prasugrel falls under various classifications including anticoagulants, antiplatelet agents, and purinergic P2Y receptor antagonists .
The synthesis of prasugrel involves several key steps that transform precursor compounds into the final product. The initial step typically includes the formation of a thiolactone intermediate through hydrolysis by human carboxylesterase enzymes in the intestine. This intermediate is then converted into R-138727 via cytochrome P450 enzymes predominantly CYP3A4 and CYP2B6, with minor contributions from CYP2C9 and CYP2C19 .
Prasugrel's molecular structure can be represented as follows:
Prasugrel participates in various chemical reactions primarily during its metabolic conversion:
Prasugrel acts by irreversibly binding to the P2Y12 receptor on platelets, which inhibits the binding of adenosine diphosphate to its receptor. This blockade prevents the activation of the glycoprotein IIb/IIIa complex, leading to decreased platelet aggregation. The process can be summarized as follows:
The peak effect on platelet aggregation inhibition occurs approximately one hour after administration .
Pharmacokinetic studies indicate that prasugrel has a high absorption rate (over 79%) with peak plasma concentrations reached within 30 minutes post-administration .
Prasugrel is extensively used in clinical settings for:
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.:
CAS No.: 80751-52-6
CAS No.: